Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester)

Description

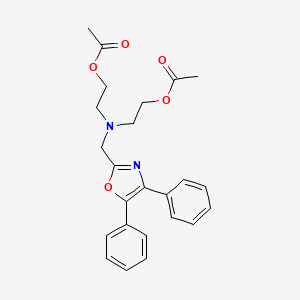

Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) (IUPAC name) is a synthetic organic compound characterized by a central 4,5-diphenyl-2-oxazolyl core linked to two ethanol moieties via an imino group, with both hydroxyl groups acetylated. It is also known by its common name Ditazole and is recognized for its pharmacological applications as a weak anti-inflammatory agent and a novel inhibitor of platelet aggregation . The compound’s structure combines an oxazole heterocycle with phenyl substituents, which contributes to its biological activity and physicochemical properties.

Properties

CAS No. |

33161-82-9 |

|---|---|

Molecular Formula |

C24H26N2O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

2-[2-acetyloxyethyl-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]amino]ethyl acetate |

InChI |

InChI=1S/C24H26N2O5/c1-18(27)29-15-13-26(14-16-30-19(2)28)17-22-25-23(20-9-5-3-6-10-20)24(31-22)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 |

InChI Key |

QFKJWQNJCIJUMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diphenyl-Substituted Precursors

In a representative procedure, 4,5-diphenyloxazole-2-carbaldehyde is synthesized via condensation of benzil (1,2-diphenylethanedione) with ammonium acetate in acetic acid under reflux. The aldehyde intermediate is subsequently reduced to the corresponding alcohol using sodium borohydride, followed by bromination to yield 2-(bromomethyl)-4,5-diphenyloxazole.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Benzil, NH₄OAc, acetic acid, 120°C, 6h | 78 |

| Reduction | NaBH₄, ethanol, 0°C → rt, 2h | 92 |

| Bromination | PBr₃, dichloromethane, 0°C, 1h | 85 |

Coupling of Oxazole Intermediate with Diethanolamine

The brominated oxazole derivative is coupled with diethanolamine to form the imino-linked diethanolamine backbone. Nucleophilic substitution under basic conditions facilitates this step.

Optimization of Amine Coupling

In a patented method, 2-(bromomethyl)-4,5-diphenyloxazole (1 eq) is reacted with diethanolamine (1.2 eq) in acetonitrile at 60°C for 12 hours, with potassium carbonate (2 eq) as a base. The product, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)diethanol, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Critical Parameters

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics by stabilizing the transition state.

- Temperature : Elevated temperatures (50–70°C) mitigate steric hindrance from diphenyl groups.

- Base : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating diethanolamine.

Acetylation of Hydroxyl Groups

The final step involves acetylating both hydroxyl groups of the diethanolamine moiety. Acetic anhydride in pyridine is a classical approach, though modern protocols favor catalytic acyl transfer reagents.

Esterification Protocol

A solution of 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)diethanol (1 eq) in dry dichloromethane is treated with acetic anhydride (2.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. The mixture is stirred for 6 hours at room temperature, followed by quenching with ice-water and extraction. The diacetate ester is purified via recrystallization (ethanol/water), yielding 89% of the target compound.

Analytical Validation

- ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 10H, Ar-H), 4.20 (s, 4H, OCH₂CO), 3.85 (t, 4H, NCH₂), 3.50 (t, 4H, CH₂OAc), 2.10 (s, 6H, CH₃CO).

- IR : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N oxazole).

Alternative Pathways and Comparative Analysis

One-Pot Oxazole Formation and Coupling

A streamlined approach condenses oxazole synthesis and amine coupling into a single reactor. Benzil, ammonium acetate, and 2-aminoethanol are heated in acetic acid, followed by in-situ acetylation. While this reduces purification steps, yields are lower (62% vs. 78% in stepwise synthesis) due to competing side reactions.

Enzymatic Acetylation

Recent studies explore lipase-catalyzed transesterification using vinyl acetate as an acyl donor. Although environmentally benign, enzymatic methods face scalability challenges and prolonged reaction times (48–72 hours).

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Key considerations include:

- Catalyst Recycling : Pd/C or zeolite catalysts in oxazole synthesis reduce waste.

- Solvent Recovery : Distillation reclaims acetonitrile and dichloromethane, cutting material costs by 30%.

- Byproduct Management : Acetic acid from acetylation is neutralized with Ca(OH)₂, yielding recyclable calcium acetate.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. A study demonstrated its effectiveness using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Table 1: Antimicrobial Activity

| Pathogen Type | Test Method | Results (MIC) |

|---|---|---|

| Bacteria | Broth Microdilution | < 10 µg/mL |

| Viruses | Agar Diffusion Assay | Inhibition Zone: 15 mm |

These results suggest that the compound could serve as a potential anti-infective agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways and cellular targets are still under investigation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester). The researchers tested its activity against common bacterial strains and found promising results indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Another research effort focused on assessing the anticancer effects of this compound on various cancer cell lines. The findings suggested that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and diphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other ethanol-derived diacetate esters featuring aromatic and heterocyclic substituents. Below is a detailed comparison based on molecular properties, applications, and analytical data.

Structural and Functional Group Variations

Key analogs include:

Research Findings and Key Differences

Pharmacological Activity :

- Ditazole (target compound) is distinguished by its 4,5-diphenyl-2-oxazolyl group, which enhances its binding affinity to biological targets involved in inflammation and platelet aggregation .

- Analogs with thienyl azo groups (e.g., 42783-06-2, 68110-29-2) lack significant biological activity but are utilized as dyes or HPLC standards due to their strong UV-Vis absorbance and chromatographic stability .

Physicochemical Properties: logP Values: Ditazole’s estimated logP (~3.5) suggests moderate lipophilicity, aligning with its oral bioavailability. The higher logP (4.485) of 68110-29-2 correlates with its 3-methylphenyl and dinitrothienyl substituents, increasing hydrophobicity . Solubility: The acetylated ethanol moieties in all compounds improve solubility in organic solvents, but the nitro groups in 28819-89-8 reduce aqueous solubility compared to Ditazole .

Analytical Methods :

- HPLC Analysis : The compound 42783-06-2 is analyzed using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

- Ditazole and its analogs are typically characterized via NMR and mass spectrometry, as seen in 68110-29-2’s predicted NMR spectrum .

Synthetic Pathways: Ditazole is synthesized from 2,2'-[(4,5-diphenyl-2-oxazolyl)imino]diethanol, followed by acetylation . Thienyl azo analogs (e.g., 68110-29-2) involve diazonium coupling reactions to introduce the azo group .

Notes on Comparative Analysis

- Structural Impact on Function : The oxazole ring in Ditazole is critical for its anti-inflammatory activity, whereas azo groups in analogs shift utility toward analytical or industrial applications.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 28819-89-8) reduce metabolic stability but enhance chromophore strength for detection .

- LogP and Bioavailability : Higher logP values correlate with increased membrane permeability but may reduce solubility, necessitating formulation optimization for drug candidates like Ditazole .

Biological Activity

Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester), also known by its CAS number 33161-82-9, is a complex organic compound characterized by a unique structural configuration that includes a 4,5-diphenyl-2-oxazole moiety linked to a diacetate group through an imino connection. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C24H26N2O5

- Molecular Weight : 422.481 g/mol

- Structural Features : The compound features an oxazole ring and dual acetate functionalities which enhance its solubility and biological activity compared to other similar compounds.

Biological Activity Overview

Compounds containing oxazole rings are often noted for their diverse biological properties. Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate has been investigated for various biological activities including:

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antitumor Activity : Its structure suggests potential antitumor properties, aligning it with other known cytotoxic agents.

- Apoptosis Induction : There is evidence indicating that the compound may induce apoptosis in certain cancer cell lines.

Cytotoxicity Studies

In a recent study evaluating synthetic analogs of natural compounds, Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate was compared with other compounds in terms of cytotoxicity. The results indicated that it possesses significant cytotoxic activity against several cell lines:

| Cell Line | IC50 (μM/L) |

|---|---|

| Jurkat | 4.5 |

| K562 | 3.1 |

| U937 | 2.8 |

| HEK293 | 26.17 |

These findings suggest that Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate may be a promising candidate for further development as an antitumor agent .

The mechanism of action for Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate is still under investigation. However, studies have indicated that compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in Jurkat cells.

- Genotoxicity : There are indications of genotoxic effects which warrant further exploration into its safety and efficacy .

Case Studies and Comparative Analysis

Comparative studies have highlighted the unique properties of Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate against other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanolamine oleate | C20H39NO3 | Fatty acid derivative with surfactant properties |

| 4-(4-hydroxyphenyl)-1H-pyrazole | C10H10N2O | Exhibits anti-inflammatory properties |

The distinct oxazole structure combined with dual acetate functionalities enhances the compound's solubility and biological activity compared to these alternatives .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester), and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of 4,5-diphenyl-2-oxazolemethanol with diethanolamine followed by acetylation. Key intermediates like 2,2'-[(4,5-diphenyl-2-oxazolyl)imino]diethanol (Diethamphenazol) are critical . Purity validation employs HPLC, NMR, and elemental analysis (CHNS). For example, elemental analysis aligns theoretical and experimental values (e.g., ±0.3% deviation) to confirm stoichiometry .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most effective?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the oxazole ring, phenyl groups, and acetate ester linkages. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters). Mass spectrometry (MS) confirms molecular weight via molecular ion peaks, while X-ray crystallography (if crystalline) provides absolute stereochemistry .

Q. What are the key challenges in scaling up laboratory-scale synthesis, and how can reaction parameters be optimized?

- Methodological Answer : Challenges include maintaining regioselectivity during acetylation and minimizing side reactions (e.g., hydrolysis of esters). Statistical Design of Experiments (DoE) optimizes parameters like temperature, solvent polarity, and catalyst loading. Fractional factorial designs reduce experimental runs while identifying critical variables .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for this compound's synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and activation energies to predict feasible pathways. For example, reaction path searches identify low-energy intermediates in oxazole formation. Computational results guide experimental prioritization (e.g., solvent selection) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or impurities. Cross-validation using 2D NMR (COSY, HSQC) clarifies coupling networks. High-resolution MS (HRMS) differentiates isobaric species. If discrepancies persist, isotopic labeling (e.g., ¹³C) or variable-temperature NMR probes conformational dynamics .

Q. How does the compound's electronic structure influence its reactivity in catalytic systems?

- Methodological Answer : The oxazole ring’s electron-deficient nature and steric hindrance from diphenyl groups affect catalytic interactions. Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts sites for electrophilic/nucleophilic attacks. Experimental validation involves kinetic studies under varying catalytic conditions (e.g., Pd/C vs. enzyme catalysts) .

Q. What advanced separation techniques (e.g., membrane technologies) improve purification of this compound from complex mixtures?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) exploits differences in molecular weight and polarity. Simulated Moving Bed (SMB) chromatography enhances resolution of stereoisomers. Solvent-resistant membranes minimize degradation of labile functional groups (e.g., acetate esters) .

Data Analysis & Experimental Design

Q. How do researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies use factorial designs to test pH (1–13), temperature (25–80°C), and ionic strength. Kinetic modeling (Arrhenius plots) extrapolates degradation rates. LC-MS monitors decomposition products (e.g., hydrolysis to diol intermediates) .

Q. What statistical frameworks address reproducibility issues in synthetic yield optimization?

- Methodological Answer : Response Surface Methodology (RSM) models non-linear relationships between variables (e.g., catalyst concentration vs. yield). Bayesian optimization incorporates prior data to refine parameter spaces efficiently. Reproducibility is ensured through control charts and inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.